molecular formula C20H16FNO B5412382 N-(2-fluorobenzyl)biphenyl-2-carboxamide

N-(2-fluorobenzyl)biphenyl-2-carboxamide

Cat. No.: B5412382
M. Wt: 305.3 g/mol
InChI Key: LKSHBYSUDWHGME-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)biphenyl-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and antibacterial research. Its structure, featuring a biphenyl core and a fluorobenzyl group, is a common pharmacophore in developing bioactive compounds. Research on analogous compounds, particularly nitrofuran and nitrothiophene carboxamides, has demonstrated significant potential for such scaffolds in targeting infectious diseases. For instance, optimized N-benzyl nitrofuran-2-carboxamide derivatives have shown potent in vitro antitubercular activity against Mycobacterium tuberculosis . Similarly, nitrothiophene carboxamides have been developed as a novel, narrow-spectrum antibacterial series effective against multi-drug resistant clinical isolates of E. coli, Shigella, and Salmonella. These related compounds are recognized as prodrugs that require activation by specific bacterial nitroreductases, leading to a bactericidal effect . The presence of the 2-fluorobenzyl moiety in research compounds is a frequent strategy to fine-tune properties like metabolic stability and binding affinity . This compound is provided for research purposes to investigate its mechanism of action, efficacy, and physicochemical properties. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-19-13-7-4-10-16(19)14-22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSHBYSUDWHGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Fluorobenzyl Biphenyl 2 Carboxamide and Its Analogues

Established Synthetic Pathways for the Biphenyl-2-carboxamide Core

The amide bond is a fundamental linkage in a vast number of pharmaceutical compounds, and its formation is one of the most common reactions in medicinal chemistry. acs.orgnih.gov Direct amidation involves the reaction of a carboxylic acid (biphenyl-2-carboxylic acid) with an amine. While this reaction can be performed by simply heating the two components, it often requires harsh conditions and the removal of water. acs.org To overcome these limitations, a variety of coupling reagents and catalysts have been developed to facilitate amide bond formation under milder conditions.

Boron-based reagents, such as boronic acids and tris(2,2,2-trifluoroethyl) borate, have been shown to be effective mediators for direct amide formation from carboxylic acids and amines. acs.orgnih.gov Metal-based catalytic systems utilizing catalysts like ZrCl4 and Nb2O5 also enable direct amidation. nih.govresearchgate.net A common laboratory and industrial approach involves the activation of the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are used to form an active intermediate that readily reacts with the amine. nih.gov Another strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine, often in the presence of a base to neutralize the HCl byproduct. nih.gov

Table 1: Common Coupling Strategies for Amide Bond Formation

Coupling Method Reagent/Catalyst Key Features
Carbodiimide Coupling DCC, DIC, EDC Widely used, forms urea byproduct. nih.gov
Acyl Halide Formation Thionyl chloride (SOCl₂), Oxalyl chloride Highly reactive intermediate, requires a base. nih.gov
Boron-Mediated Boronic acids, B(OCH₂CF₃)₃ Effective for direct amidation, often requires heat. acs.orgnih.gov
Metal-Catalyzed ZrCl₄, Nb₂O₅ Catalytic amounts of Lewis acids promote the reaction. nih.govresearchgate.net

The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. researchgate.netrsc.org Transition metal-catalyzed cross-coupling reactions are the most prevalent and versatile strategies for constructing this C-C bond. researchgate.net

The Suzuki-Miyaura cross-coupling is one of the most widely used methods. rsc.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org This reaction is known for its high tolerance of various functional groups. rsc.org Other significant cross-coupling reactions include:

Ullmann Reaction: A classic method involving the copper-catalyzed coupling of two aryl halides.

Stille Coupling: The reaction of an organotin compound with an organohalide, catalyzed by palladium. rsc.org

Negishi Coupling: Involves the coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium. rsc.org

Hiyama Coupling: Utilizes an organosilicon compound coupled with an organohalide in the presence of a palladium catalyst. rsc.org

These reactions allow for the flexible and efficient assembly of substituted biphenyls from readily available starting materials. researchgate.net For example, 2-bromobenzoic acid could be coupled with phenylboronic acid via a Suzuki reaction to form biphenyl-2-carboxylic acid.

Table 2: Comparison of Key Biphenyl Synthesis Methods

Reaction Name Coupling Partners Catalyst Advantages
Suzuki-Miyaura Aryl Halide + Arylboronic Acid Palladium High functional group tolerance, mild conditions. rsc.org
Ullmann Aryl Halide + Aryl Halide Copper Classic method, useful for symmetrical biphenyls.
Stille Aryl Halide + Organotin Palladium Effective but toxicity of tin reagents is a concern. rsc.org

Introduction of the 2-Fluorobenzyl Substituent

Once the biphenyl-2-carboxylic acid core is obtained, the 2-fluorobenzyl group is introduced via an amidation reaction. This is typically achieved by coupling biphenyl-2-carboxylic acid with 2-fluorobenzylamine. The coupling strategies described in section 2.1.1 are directly applicable here.

For instance, biphenyl-2-carboxylic acid can be converted to biphenyl-2-carbonyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with 2-fluorobenzylamine in the presence of a base like triethylamine or pyridine (B92270) in an inert solvent such as dichloromethane or toluene to yield N-(2-fluorobenzyl)biphenyl-2-carboxamide. nih.gov Alternatively, direct coupling using reagents like HATU or carbodiimides provides a milder, one-pot approach to the final product.

Derivatization Strategies for Structural Modification

To explore the structure-activity relationship and optimize molecular properties, analogues of this compound can be synthesized through various derivatization strategies.

The synthesis of positional isomers involves altering the substitution pattern on either of the aromatic rings or the benzyl (B1604629) group. For example, moving the fluorine atom on the benzyl group from the 2-position to the 3- or 4-position would generate positional isomers. nih.gov This is accomplished by using the corresponding isomeric starting materials, such as 3-fluorobenzylamine or 4-fluorobenzylamine, in the final amidation step.

Similarly, isomers can be created by changing the point of attachment of the carboxamide group on the biphenyl system (e.g., biphenyl-3-carboxamide or biphenyl-4-carboxamide). nih.gov These precursors can be synthesized using appropriately substituted starting materials in the biphenyl-forming cross-coupling reactions. The systematic synthesis and evaluation of such isomers can provide crucial insights into the spatial requirements for biological activity. nih.govnih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel, patentable chemotypes with improved properties. nih.govuniroma1.it Bioisosteric replacement involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, with the aim of maintaining or improving biological activity. nih.govresearchgate.net

For this compound, several bioisosteric replacements could be considered:

Amide Isosteres: The central amide bond could be replaced with other linking groups such as a urea, sulfonamide, or a reversed amide to alter hydrogen bonding capabilities and metabolic stability.

Biphenyl Isosteres: The biphenyl core could be replaced by other bicyclic aromatic systems, such as a diphenyl ether, a quinoline, or a naphthalene scaffold. mdpi.com This "scaffold hopping" aims to find a new core that maintains the essential three-dimensional orientation of the key substituents while potentially improving properties like solubility or metabolic profile. uniroma1.itbiosolveit.de

Fluorine Isosteres: The fluorine atom could be replaced with other small, electron-withdrawing groups like a cyano or trifluoromethyl group to modulate the electronic properties of the benzyl ring.

These strategies allow chemists to move into novel chemical space while retaining the key pharmacophoric features of the original lead compound. nih.govresearchgate.net

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes for pharmacologically relevant molecules, including this compound and its analogues. Green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and utilize less hazardous substances in the synthesis of biphenyl carboxamides. Key areas of innovation include the use of alternative energy sources like microwave and ultrasound irradiation, biocatalytic methods, and the development of sustainable catalytic systems for the core structural components.

One of the primary focuses of green chemistry in this context is the formation of the amide bond, a reaction traditionally reliant on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk Alternative, more atom-economical approaches are being explored. Similarly, the synthesis of the biphenyl core, often achieved through Suzuki-Miyaura cross-coupling, is being optimized for greener conditions. researchgate.net

Recent research has demonstrated the utility of various green techniques in the synthesis of related structures, providing a framework for their application to this compound. These methods offer advantages such as shorter reaction times, milder reaction conditions, and improved yields compared to conventional methods.

Energy-Efficient Methodologies

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly accelerate reaction rates. researchgate.net In the context of biphenyl carboxamide synthesis, microwave assistance has been successfully employed for the chemoselective formation of related compounds. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide under microwave irradiation in the presence of DBU in 1,4-dioxane resulted in the formation of 2-arylazo-biphenyl-4-carboxamides. nih.gov This method highlights the potential for microwave heating to drive reactions to completion in a fraction of the time required by conventional heating, thereby reducing energy consumption. mdpi.com The application of microwave-assisted synthesis can be extended to various steps in the synthesis of this compound, from the formation of the biphenyl precursor to the final amidation step.

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative to traditional synthetic methods. The phenomenon of acoustic cavitation enhances mass transfer and reaction rates, often at ambient temperatures. organic-chemistry.org Ultrasound has been effectively used to promote the synthesis of aryl amides from carboxylic acids and isocyanides in methanol, achieving high yields in a short time. This approach is particularly attractive as it avoids the need for high temperatures and harsh reagents. researchgate.net The synthesis of N-acylcyanamides and N-acyl-substituted imidazolones from carboxylic acids has also been demonstrated using ultrasound irradiation in the presence of trichloroisocyanuric acid and triphenylphosphine, offering a rapid and efficient one-pot procedure. organic-chemistry.org These examples suggest that an ultrasound-promoted approach could be a viable green strategy for the synthesis of this compound.

Biocatalytic and Sustainable Catalytic Approaches

Enzymatic Amide Bond Formation:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and biodegradability of the catalysts. rsc.org For amide bond formation, lipases, particularly Candida antarctica lipase B (CALB), have shown great promise. nih.gov CALB can efficiently catalyze the direct amidation of carboxylic acids with amines in green solvents, offering high conversions and yields without the need for extensive purification. nih.gov This enzymatic approach avoids the use of toxic coupling agents and hazardous solvents, making it a highly sustainable alternative for the synthesis of this compound. The growing interest in biocatalytic methods for amide synthesis reflects a broader shift in the pharmaceutical industry towards more sustainable manufacturing processes. rsc.org

Green Synthesis of Biphenyl Precursors:

The synthesis of the biphenyl carboxylic acid core of the target molecule can also be approached from a green chemistry perspective. A notable example is the Suzuki-Miyaura cross-coupling reaction catalyzed by a water-soluble fullerene-supported palladium chloride nanocatalyst. researchgate.net This method allows for the synthesis of variously substituted biphenyl carboxylic acids in high yields at room temperature in water, a benign solvent. researchgate.net The catalyst can also be recycled multiple times without a significant loss of activity, further enhancing the sustainability of the process. researchgate.net The use of such catalytic systems minimizes the reliance on organic solvents and reduces metal waste, aligning with the principles of green chemistry.

The following table summarizes the key findings of these green chemistry approaches applicable to the synthesis of this compound and its analogues.

Green Chemistry ApproachKey FeaturesReactants/CatalystsConditionsYieldsReference
Microwave-Assisted Synthesis Rapid, energy-efficient3-oxo-2-arylhydrazonopropanals, acetoacetanilide, DBU1,4-dioxane, microwave irradiationGood to excellent nih.gov
Ultrasound-Promoted Synthesis Fast, mild conditionsCarboxylic acids, isocyanidesMethanol, ultrasound irradiation78-95%
Ultrasound-Promoted Synthesis One-pot, rapidCarboxylic acids, sodium cyanamide, TCCA, PPh₃Room temperature, ultrasoundGood to excellent organic-chemistry.org
Enzymatic Amide Formation Sustainable, high selectivityFree carboxylic acids, amines, CALBGreen organic solventsHigh conversions nih.gov
Green Biphenyl Synthesis Water-soluble catalyst, recyclableBromobenzoic acid, aryl boronic acid, C₆₀-TEGS/PdCl₂Water, room temperature>90% researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Signatures

Specific chemical shifts (δ) and coupling constants (J) for the protons, carbons, and fluorine atom of N-(2-fluorobenzyl)biphenyl-2-carboxamide have not been reported. A hypothetical analysis would predict distinct signals for the aromatic protons on both the biphenyl (B1667301) and the fluorobenzyl rings, a characteristic signal for the methylene (B1212753) (-CH₂-) bridge, and a signal for the amide proton (-NH-). In ¹³C NMR, distinct resonances would be expected for each unique carbon atom, including the carbonyl carbon of the amide. The ¹⁹F NMR spectrum would show a single resonance, with its chemical shift and coupling to adjacent protons providing key structural information.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to confirm the connectivity of the molecule. These experiments would establish the bonding framework by showing correlations between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of atoms, offering clues about the molecule's preferred conformation in solution. However, no such experimental data has been published.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₂₀H₁₆FNO), the exact molecular weight would be a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Analysis of the fragmentation patterns upon ionization would be expected to show characteristic losses, such as the cleavage of the benzyl (B1604629) group or fragmentation around the amide bond, but specific experimental fragmentation data is unavailable.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the target compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). Vibrations corresponding to the C-F bond and the aromatic C-H and C=C bonds of the phenyl rings would also be present. No experimentally obtained IR or Raman spectra are currently available in the literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would reveal how the molecules arrange themselves in the crystal lattice. This would include the identification of intermolecular forces, such as hydrogen bonding between the amide N-H donor and the C=O acceptor of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings of the biphenyl and fluorobenzyl moieties could play a significant role in the crystal packing. Without experimental crystallographic data, any discussion of these solid-state features remains hypothetical.

Conformational Analysis in the Crystalline State

In biphenyl systems, the dihedral angle between the two phenyl rings is a key conformational parameter. For biphenyl itself, the molecule is nearly planar in the crystalline state, though in the gas phase, the rings are twisted by approximately 44.4°. The planarity in the solid state is often influenced by crystal packing forces. nih.gov However, in substituted biphenyl-2-carboxamides, steric interactions involving the carboxamide group at the 2-position typically force a non-planar conformation.

Furthermore, the amide bond itself introduces a plane of rigidity. The planarity of the C-N-C=O group is a well-established characteristic of amides. Intermolecular and intramolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. In secondary amides like this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions often lead to the formation of one-dimensional chains or more complex three-dimensional networks in the crystal structure, as seen in related benzamides. researchgate.net For example, in the crystal structure of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, intermolecular N—H⋯O hydrogen bonds link molecules into chains. iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated values based on the molecular formula to verify the purity and empirical formula of the synthesized compound. For this compound, the molecular formula is C₂₀H₁₆FNO.

The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the elements. The comparison between the experimentally found values and the calculated values is a critical checkpoint in the characterization of a newly synthesized compound. Typically, a close agreement, often within ±0.4%, is considered a confirmation of the compound's compositional purity. ajgreenchem.com Synthesis and characterization reports for various biphenyl derivatives and other complex organic molecules routinely include this analysis as a proof of structure. researchgate.netmdpi.comresearchgate.neteurjchem.comnih.gov

Below is a table detailing the calculated and expected experimental values for the elemental analysis of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.01120240.2278.67
HydrogenH1.0081616.1285.28
FluorineF18.998118.9986.22
NitrogenN14.007114.0074.59
OxygenO15.999115.9995.24
Total 305.352 100.00

Computational and Theoretical Investigations of N 2 Fluorobenzyl Biphenyl 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetic properties of a molecule. nih.gov These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For N-(2-fluorobenzyl)biphenyl-2-carboxamide, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

A primary output of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich biphenyl (B1667301) ring system, while the LUMO may be distributed across the carboxamide linker and the fluorobenzyl group. The precise energies and distributions are determined by the specific DFT functional and basis set used in the calculation (e.g., B3LYP/6-311++G(d,p)). nih.govnih.gov

Another key aspect is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov In the MEP map of this compound, negative potential (red/yellow regions) would be concentrated around the electronegative oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the amide N-H, marking them as potential sites for nucleophilic attack. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties
ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.12Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.73Indicator of chemical reactivity and stability

The electronic parameters derived from DFT calculations allow for the prediction of the molecule's reactivity through various descriptors. dergipark.org.tr These "global reactivity descriptors" provide quantitative measures of chemical behavior. Based on the HOMO and LUMO energies, properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index can be calculated. dergipark.org.tr

These descriptors help in understanding how this compound might behave in a chemical reaction. For instance, a high electrophilicity index would suggest it acts effectively as an electrophile. This information is foundational for studying potential reaction mechanisms at a theoretical level.

Table 2: Hypothetical Global Reactivity Descriptors
DescriptorValue (eV)FormulaImplication
Ionization Potential (I)6.85-EHOMOEnergy required to remove an electron
Electron Affinity (A)1.12-ELUMOEnergy released when gaining an electron
Electronegativity (χ)3.985(I+A)/2Tendency to attract electrons
Chemical Hardness (η)2.865(I-A)/2Resistance to change in electron distribution
Electrophilicity Index (ω)2.76χ²/(2η)Propensity to act as an electrophile

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum calculations provide insight into a static, optimized structure, Molecular Dynamics (MD) simulations reveal how the molecule behaves over time in a simulated physiological environment (e.g., in water). nih.gov this compound is a flexible molecule with several rotatable bonds, including the biphenyl linkage and the bonds of the carboxamide bridge. MD simulations are crucial for exploring its accessible shapes, or "conformations." nih.gov

A typical MD simulation runs for hundreds of nanoseconds, tracking the movements of every atom. The resulting trajectory is analyzed to understand the molecule's stability and flexibility. The Root Mean Square Deviation (RMSD) of the atomic positions is monitored to see if the molecule settles into a stable average conformation. The Root Mean Square Fluctuation (RMSF) for each atom reveals which parts of the molecule are most mobile. For this compound, higher fluctuation would be expected in the terminal phenyl and fluorobenzyl rings. This conformational analysis is vital because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a binding site. nih.gov

Molecular Docking Studies with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein, to form a stable complex. acs.orgnih.gov This method is widely used in drug discovery to screen for potential inhibitors of enzymes. Given that numerous carboxamide derivatives show activity as enzyme inhibitors, a hypothetical docking study could be performed against a relevant target, such as succinate dehydrogenase (SDH) or a cholinesterase. researchgate.nethilarispublisher.com

Docking simulations place the ligand (this compound) into the active site of the target protein and identify key interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: The amide group (N-H as a donor and C=O as an acceptor) is a prime site for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic biphenyl and fluorobenzyl rings can form favorable hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The flat surfaces of the aromatic rings can stack with the rings of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom on the benzyl (B1604629) ring can potentially form a halogen bond with an electron-rich atom (like oxygen) in the protein backbone.

A detailed interaction profile would list the specific amino acid residues involved and the distances of these interactions, providing a structural hypothesis for the molecule's mechanism of action. nih.govnih.govmdpi.com

Table 3: Hypothetical Ligand-Protein Interactions for this compound with a Target Enzyme
Interacting ResidueInteraction TypeDistance (Å)Involved Ligand Group
Serine 210Hydrogen Bond2.1Amide Carbonyl (C=O)
Glycine 150Hydrogen Bond2.9Amide Amine (N-H)
Tryptophan 85Pi-Pi Stacking3.8Biphenyl Ring
Leucine 287Hydrophobic4.2Biphenyl Ring
Phenylalanine 330Hydrophobic3.9Fluorobenzyl Ring
Threonine 211Halogen Bond3.1Fluorine Atom

Docking algorithms generate multiple possible binding poses for the ligand in the active site and calculate a "docking score" for each. nih.gov This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the binding affinity. The pose with the lowest (most favorable) binding energy is considered the most likely binding mode. Comparing the predicted binding affinity of this compound to that of a known inhibitor of the target enzyme can suggest its potential potency. These predictions provide a valuable starting point for experimental validation and further lead optimization in a drug discovery context. mdpi.commdpi.com

QSAR and QSPR Modeling for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools instrumental in the prediction of the biological activity and physicochemical properties of chemical compounds, respectively. These models establish a mathematical correlation between the structural or property descriptors of a series of compounds and their observed activities or properties. For this compound and its analogs, QSAR and QSPR studies are pivotal in understanding the structural requirements for their desired biological effects and in designing new derivatives with enhanced potency and favorable properties.

While specific QSAR and QSPR studies on this compound are not extensively documented in publicly available literature, the biphenyl carboxamide scaffold has been the subject of such investigations for various therapeutic targets. For instance, QSAR studies on a series of biphenyl carboxamide analogs have successfully identified key molecular descriptors that govern their anti-inflammatory activity medcraveonline.com. In one such study, multiple linear regression analysis revealed a statistically significant model where the biological activity could be predicted based on a combination of electronic and topological descriptors medcraveonline.com.

A hypothetical QSAR study on a series of N-(substituted benzyl)biphenyl-2-carboxamide analogs might involve the generation of a dataset of compounds with varying substituents on the benzyl and biphenyl rings and their corresponding measured biological activities. A range of molecular descriptors would then be calculated for each compound, including:

Electronic descriptors: Describing the distribution of electrons in the molecule (e.g., dipole moment, partial charges).

Steric descriptors: Pertaining to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., LogP).

Topological descriptors: Representing the connectivity of atoms in the molecule.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be employed to derive a QSAR equation. A representative, though hypothetical, QSAR model for a series of biphenyl carboxamide derivatives is presented in the table below.

DescriptorCoefficientContribution to Activity
LogP1.2Positive (Increased lipophilicity enhances activity)
Dipole Moment-0.5Negative (Higher polarity decreases activity)
Molecular Weight0.8Positive (Larger molecules show higher activity)
Number of H-bond donors-1.5Negative (Fewer H-bond donors are preferred)

This table is illustrative and does not represent actual experimental data for this compound.

Such models are invaluable for the virtual screening of large compound libraries and for the rational design of new molecules with predicted high activity, thereby streamlining the drug discovery process.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the partitioning of the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

The key intermolecular interactions anticipated for this compound include:

C···H/H···C contacts: These represent van der Waals interactions and can also include weaker C-H···π interactions involving the aromatic rings.

O···H/H···O and N···H/H···N contacts: These are indicative of hydrogen bonding, with the amide group being a prime site for such interactions.

F···H/H···F contacts: The presence of the fluorine atom introduces the possibility of weak hydrogen bonds involving fluorine.

C···C contacts: These can signify π-π stacking interactions between the aromatic rings of the biphenyl and fluorobenzyl groups.

The relative contributions of these interactions can be quantified from the 2D fingerprint plots derived from the Hirshfeld surface. The following table presents representative data from the Hirshfeld surface analysis of a structurally related compound, illustrating the typical distribution of intermolecular contacts.

Contact TypeContribution (%)
H···H45.2
C···H/H···C20.2
O···H/H···O15.8
N···H/H···N11.0
Other7.8

Data is representative and based on a related N-benzyl-benzamide structure researchgate.net.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound This compound that adheres to the requested outline.

Extensive searches for this particular molecule did not yield specific research findings regarding its biological target identification, enzyme inhibition studies, receptor binding assays, or detailed mechanistic studies at the molecular level. Consequently, the creation of an evidence-based article with the stipulated sections, subsections, and data tables is not possible at this time.

Research in related areas has focused on other biphenyl carboxamide derivatives or compounds with different substitution patterns. For instance, the compound URB597, a well-studied fatty acid amide hydrolase (FAAH) inhibitor, is structurally distinct and its pharmacological profile cannot be attributed to this compound. wikipedia.orgnih.govnih.gov Similarly, while studies exist for other novel carboxamide derivatives targeting various enzymes and receptors, the specific data for this compound is not present in the available literature. nih.govnih.govresearchgate.net

Without dedicated studies on this compound, any discussion of its molecular interactions and biological effects would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be constructed.

Investigation of Molecular Interactions and Biological Target Engagement

Protein-Ligand Interaction Mapping through Biophysical Techniques

The precise characterization of the interaction between a small molecule like N-(2-fluorobenzyl)biphenyl-2-carboxamide and its protein target is fundamental. Biophysical assays are central to this process, offering quantitative insights into the binding events that underpin biological activity.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur when two molecules interact. It is a direct, label-free method that provides a complete thermodynamic profile of a binding interaction in a single experiment.

In a hypothetical ITC experiment to study the interaction of this compound with a target protein, a solution of the compound would be titrated into a sample cell containing the protein. The heat released or absorbed upon binding would be measured by the instrument. The resulting data would be plotted as heat change per injection versus the molar ratio of the ligand to the protein.

This analysis would yield several key parameters:

Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction. A lower KD value signifies a stronger binding affinity.

Stoichiometry (n): The ratio of the ligand to the protein in the formed complex.

Enthalpy Change (ΔH): The heat change associated with the binding event, providing insight into the nature of the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces).

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

The thermodynamic signature obtained from ITC would offer a deep understanding of the forces driving the binding of this compound to its target.

Illustrative Data Table for a Hypothetical ITC Experiment:

Parameter Hypothetical Value Description
KD (nM) Value Dissociation constant, a measure of binding affinity.
n (Stoichiometry) Value Molar ratio of ligand to protein in the complex.
ΔH (kcal/mol) Value Enthalpic contribution to the binding free energy.
-TΔS (kcal/mol) Value Entropic contribution to the binding free energy.

Note: The values in this table are for illustrative purposes only, as no specific experimental data for this compound is publicly available.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. It provides kinetic data on the association and dissociation of a ligand and an analyte.

To investigate the interaction of this compound using SPR, one of the interacting partners (typically the protein) would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The resulting sensorgram, a plot of the SPR signal versus time, provides detailed kinetic information:

Association Rate Constant (ka): The rate at which the compound binds to the target protein.

Dissociation Rate Constant (kd): The rate at which the compound-protein complex dissociates.

Binding Affinity (KD): The dissociation constant can be calculated from the ratio of the dissociation and association rate constants (kd/ka).

SPR is particularly valuable for its ability to provide on- and off-rate kinetics, offering a dynamic view of the binding event that is complementary to the thermodynamic data from ITC.

Illustrative Data Table for a Hypothetical SPR Experiment:

Kinetic Parameter Hypothetical Value Description
ka (M-1s-1) Value Association rate constant.
kd (s-1) Value Dissociation rate constant.

Note: The values in this table are for illustrative purposes only, as no specific experimental data for this compound is publicly available.

Thermal Shift Assays (TSA)

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the thermal stability of a protein in the presence and absence of a ligand. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

In a TSA experiment, the target protein would be mixed with a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. This process is monitored in the presence and absence of this compound.

The key output of a TSA experiment is the change in melting temperature (ΔTm):

ΔTm: The difference in the melting temperature of the protein with and without the bound ligand. A positive ΔTm indicates that the compound binds to and stabilizes the protein.

TSA is a high-throughput and cost-effective method for screening for ligand binding and can be used to validate hits from primary screens.

Illustrative Data Table for a Hypothetical TSA Experiment:

Condition Tm (°C) ΔTm (°C)
Protein alone Value -

Note: The values in this table are for illustrative purposes only, as no specific experimental data for this compound is publicly available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Substitution on Biological Activity

The strategic incorporation of a fluorine atom onto the benzyl (B1604629) ring of N-benzylbiphenyl-2-carboxamide significantly influences the compound's biological profile. The specific placement of the fluorine substituent is a critical determinant of the molecule's potency and selectivity. For instance, within the context of developing inhibitors for enzymes like cytochrome P450-17 (CYP17), it has been observed that a fluorine atom at the meta position of the benzyl ring enhances inhibitory activity, whereas an ortho substitution, as in N-(2-fluorobenzyl)biphenyl-2-carboxamide, can lead to a decrease in potency for that specific target. nih.gov

The high electronegativity of fluorine and its capacity to form multipolar interactions with amino acid residues such as arginine, lysine, histidine, and glutamic acid can result in stronger binding to the target protein. nih.gov This was suggested by docking studies with a human CYP17 homology model. nih.gov The conformational influence of the 2-fluoro substitution can also be a significant factor, potentially orienting the molecule into a geometry that is more favorable for fitting within an enzyme's active site.

Role of the Biphenyl (B1667301) Moiety in Target Recognition

The biphenyl moiety is a fundamental component of this compound, providing a rigid and hydrophobic scaffold that is crucial for target recognition and binding. nih.gov This structural element correctly orients the other functional groups of the molecule for optimal interaction within the active site of a target protein. nih.gov The dihedral angle between the two phenyl rings of the biphenyl group is a key factor influencing binding affinity.

Influence of the Carboxamide Linker on Molecular Interactions

The carboxamide linker (–CONH–) serves as a critical bridge in this compound, connecting the biphenyl scaffold to the fluorobenzyl group. This linker is not merely a passive connector but an active participant in crucial molecular interactions within the target's binding site. The hydrogen bond donating (N-H) and accepting (C=O) capabilities of the amide group are pivotal for establishing strong interactions with amino acid residues.

For instance, in the design of various enzyme inhibitors, the carboxamide linker is known to form a network of hydrogen bonds with key residues in the catalytic site, which is essential for the correct orientation and stability of the inhibitor-enzyme complex. nih.gov The planarity of the amide bond also contributes to the molecule's conformational rigidity, which can be advantageous for binding. While amides can be prone to hydrolysis, the specific structural context of this compound generally provides sufficient stability for it to function as an effective modulator of its target. nih.gov

Design Principles for Modulating Potency and Selectivity

The rational design of potent and selective inhibitors based on the this compound scaffold is guided by a comprehensive understanding of its SAR. Key design principles have been established through extensive research. A primary strategy involves the systematic modification of the biphenyl moiety to enhance hydrophobic interactions and optimize the fit within the target's binding pocket.

Achieving selectivity, particularly against closely related proteins, is a significant challenge in drug design. Design principles to enhance selectivity often involve exploiting subtle differences in the active sites of target proteins. This can be accomplished by introducing substituents that are sterically accommodated by the target's active site but clash with the active sites of off-target proteins. nih.gov Additionally, modulating the molecule's conformational flexibility by altering the linker or introducing rigidifying elements can also favor binding to the intended target. nih.gov

Analog Generation and Optimization Strategies Based on SAR Data

The wealth of SAR data for this compound and its analogs has provided a solid basis for generating and optimizing new derivatives. A common approach is the systematic exploration of different substituents on both the biphenyl and benzyl rings. For example, creating a library of analogs with various halogens or other small functional groups at different positions on the benzyl ring can help to probe the steric and electronic requirements of the binding site.

Another optimization strategy involves modifying the biphenyl core itself. This can include replacing one of the phenyl rings with a different aromatic or heteroaromatic ring, such as pyridine (B92270) or thiophene, to explore new interactions and improve properties like solubility and metabolic stability. acs.org

Bioisosteric replacement is another powerful tool for analog optimization. The carboxamide linker, for example, could be replaced with other functional groups that mimic its hydrogen bonding and conformational characteristics, such as a reverse amide or a stable triazole ring. nih.gov This iterative cycle of designing, synthesizing, and testing new analogs based on accumulating SAR data facilitates a progressive refinement of the lead compound, with the ultimate goal of identifying a clinical candidate that possesses an optimal balance of potency, selectivity, and drug-like properties.

Preclinical Biological Evaluation in Model Systems Non Human Focus

In Vitro Cellular Assays for Biological Activity

No published data is available for N-(2-fluorobenzyl)biphenyl-2-carboxamide.

No published data is available for this compound.

No published data is available for this compound.

No published data is available for this compound.

Biochemical Assays for Enzyme and Receptor Function

No published data is available for this compound.

Ex Vivo Tissue-Based Studies

No published data is available for this compound.

Exploratory In Vivo Studies in Research Organisms (excluding human trials)

No published data is available for this compound.

Proof-of-Concept for Target Engagement in Vivo

There is no available data from in vivo studies to confirm that this compound engages its intended biological target in a living system. Research in this area, which would typically involve administering the compound to animal models and subsequently measuring its effect on the target, has not been published.

Table 1: In Vivo Target Engagement of this compound

Parameter Result
Target Occupancy Data not available
Downstream Biomarker Modulation Data not available

Investigations of Compound Distribution in Research Models

Similarly, there are no published studies on the biodistribution of this compound. Such investigations are crucial to understanding how a compound is absorbed, distributed to various tissues, metabolized, and excreted (ADME). This information is fundamental for assessing the potential of a compound for further development.

Table 2: Biodistribution of this compound in Research Models

Tissue/Organ Concentration/Accumulation
Plasma Data not available
Brain Data not available
Liver Data not available
Kidneys Data not available

Emerging Research Applications and Future Directions

Development as Molecular Probes for Biological Systems

The development of small molecules as probes to investigate biological systems is a cornerstone of modern chemical biology. nih.gov Molecular probes are tools used to detect, visualize, and study the function of specific biomolecules, such as proteins or nucleic acids, within their native cellular environment. nih.govthermofisher.com The structure of N-(2-fluorobenzyl)biphenyl-2-carboxamide suggests its potential for development into a molecular probe.

The biphenyl (B1667301) core provides a rigid scaffold that can be functionalized to enhance binding affinity and selectivity for a biological target. The incorporation of a fluorine atom in the benzyl (B1604629) group is a common strategy in medicinal chemistry and probe development. Fluorine can improve metabolic stability, and its unique properties can be exploited for specific imaging techniques, such as ¹⁹F MRI.

For this compound to function as a molecular probe, it would typically be modified to include a reporter group, such as a fluorophore. nih.govthermofisher.com The selection of the fluorophore would depend on the intended application, with considerations for factors like quantum yield, photostability, and excitation/emission wavelengths that minimize background fluorescence from biological samples. youtube.com

Table 1: Potential Modifications for Developing this compound as a Molecular Probe

Modification StrategyRationaleExample Reporter Group
Fluorophore Conjugation To enable detection and visualization of the probe and its target.Fluorescein, Rhodamine, or near-infrared (NIR) dyes for deeper tissue imaging. nih.gov
Affinity Tagging To facilitate the identification of the probe's biological targets.Biotin, which can be captured by streptavidin-coated beads.
Photo-crosslinking Group To covalently link the probe to its target upon photoactivation, aiding in target identification.Benzophenone or diazirine moieties.

Applications in Chemical Biology Research

The biphenyl-carboxamide scaffold is present in a number of biologically active molecules, suggesting that this compound could find applications in various areas of chemical biology research. nih.govarabjchem.org

Target Identification and Validation: If this compound exhibits a specific biological effect, it could be used as a starting point for identifying the protein or pathway it modulates. This often involves techniques like affinity chromatography or activity-based protein profiling.

Enzyme Inhibition Studies: Carboxamide derivatives have been explored as inhibitors of various enzymes. nih.gov For instance, related N-benzylbenzamides have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org this compound could potentially be screened against a panel of enzymes to identify novel inhibitory activities.

Antifungal and Antimicrobial Research: Biphenyl derivatives have shown promise as antifungal agents. nih.govacs.org Research in this area could involve testing this compound against various fungal and bacterial strains to assess its potential as a novel antimicrobial agent.

Table 2: Investigated Biological Activities of Structurally Related Biphenyl-Carboxamide Derivatives

Compound ClassInvestigated Biological ActivityReference
Biphenyl-carboxamide derivativesAntifungal activity against plant pathogens. nih.govacs.org nih.govacs.org
Silicon-containing biphenyl-carboxamidesSuccinate dehydrogenase inhibitors with antifungal properties. nih.gov nih.gov
N-BenzylbenzamidesDual modulators of soluble epoxide hydrolase (sEH) and PPARγ. acs.org acs.org
Biphenyl carboxylic acidsAnticancer activity against breast cancer cell lines. ajgreenchem.com ajgreenchem.com

Advanced Methodologies for Studying Compound Interactions

Understanding how a small molecule interacts with its biological target is crucial for its development as a research tool or therapeutic agent. Several advanced methodologies could be applied to study the interactions of this compound.

Molecular Docking: This computational technique can predict the preferred binding orientation of the compound to a target protein. acs.org It can provide insights into the specific amino acid residues involved in the interaction and guide the design of more potent and selective analogs.

X-ray Crystallography: If the compound binds to a protein with sufficient affinity, co-crystallization can provide a high-resolution, three-dimensional structure of the complex. This offers a detailed view of the binding mode and the conformational changes induced in the protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding between a small molecule and a target protein immobilized on a sensor chip. It provides quantitative data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Collaborative Research Initiatives and Data Sharing

The advancement of knowledge regarding novel chemical compounds like this compound is significantly accelerated through collaborative research and open data sharing.

Multi-disciplinary Collaborations: The characterization and development of this compound would benefit from collaborations between synthetic chemists, chemical biologists, structural biologists, and computational scientists. Each discipline brings unique expertise that is essential for a comprehensive understanding of the compound's properties and potential applications.

Open Access Databases: Platforms like PubChem and ChEMBL play a vital role in disseminating chemical and biological data to the scientific community. nih.gov Depositing experimental data from studies on this compound into such databases would enable other researchers to build upon the findings.

Consortia and Research Networks: The formation of research consortia focused on specific classes of compounds or biological targets can foster collaboration and avoid duplication of effort. Such initiatives can pool resources and expertise to tackle complex research questions more effectively.

Q & A

Q. How do structural analogs with alternative fluorophenyl groups compare in target selectivity?

  • Case Study :
  • 2-Fluorobenzyl vs. 4-Fluorobenzyl : 2-F substitution enhances CNS penetration due to reduced polarity, while 4-F analogs show higher plasma protein binding .
  • Biphenyl vs. Benzofuran : Biphenyl derivatives exhibit broader kinase inhibition, whereas benzofuran analogs target ion channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.